molecular formula C15H22N2O3 B5428943 N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B5428943
M. Wt: 278.35 g/mol
InChI Key: OBUPOENEJLARDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide is a chemical compound with a complex structure that includes an ethoxyphenyl group, a dimethylmorpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide typically involves multiple steps. One common method is the reaction of 4-ethoxyaniline with 2,6-dimethylmorpholine in the presence of a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in solvents like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various halogenating agents and catalysts depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide is unique due to its combination of an ethoxyphenyl group and a dimethylmorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-19-14-7-5-13(6-8-14)16-15(18)17-9-11(2)20-12(3)10-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUPOENEJLARDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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